molecular formula C6H9I B2692378 1-Iodo-3-methylbicyclo[1.1.1]pentane CAS No. 136399-10-5

1-Iodo-3-methylbicyclo[1.1.1]pentane

Cat. No. B2692378
CAS RN: 136399-10-5
M. Wt: 208.042
InChI Key: KKJUVXJKGMIUEC-UHFFFAOYSA-N
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Description

1-Iodo-3-methylbicyclo[1.1.1]pentane is a chemical compound with the CAS Number: 136399-10-5 . It has a molecular weight of 208.04 .


Molecular Structure Analysis

The IUPAC name for this compound is 1-iodo-3-methylbicyclo[1.1.1]pentane . The InChI code for this compound is 1S/C6H9I/c1-5-2-6(7,3-5)4-5/h2-4H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Iodo-3-methylbicyclo[1.1.1]pentane are not available, it’s known that 1,3-disubstituted bicyclo[1.1.0]butanes are valuable intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 208.04 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the sources.

Scientific Research Applications

Materials Science and Molecular Design

Bicyclo[1.1.1]pentane (BCP) derivatives have been extensively explored in materials science. Researchers have utilized them as:

Drug Development Research

BCP derivatives offer exciting prospects in drug discovery and development. Here’s how they come into play:

Novel Synthesis Strategies

Recent advances in synthetic chemistry have addressed some of the challenges associated with BCP. Notably:

Future Directions

Bicyclo[1.1.1]pentanes (BCPs), which include compounds like 1-Iodo-3-methylbicyclo[1.1.1]pentane, are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and BCPs . They have applications in bioconjugation processes and are being explored as potential motifs in drug design .

properties

IUPAC Name

1-iodo-3-methylbicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9I/c1-5-2-6(7,3-5)4-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJUVXJKGMIUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-3-methylbicyclo[1.1.1]pentane

CAS RN

136399-10-5
Record name 1-iodo-3-methylbicyclo[1.1.1]pentane
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